[(4-Methylmorpholin-2-yl)methyl](2-methylpentan-3-yl)amine
Description
(4-Methylmorpholin-2-yl)methylamine is a tertiary amine featuring a morpholine ring substituted with a methyl group at the 4-position and a branched 2-methylpentan-3-yl alkyl chain. Morpholine derivatives are widely studied for their versatility in pharmaceuticals, agrochemicals, and material science due to their balanced polarity, basicity, and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
2-methyl-N-[(4-methylmorpholin-2-yl)methyl]pentan-3-amine |
InChI |
InChI=1S/C12H26N2O/c1-5-12(10(2)3)13-8-11-9-14(4)6-7-15-11/h10-13H,5-9H2,1-4H3 |
InChI Key |
NRGKECVPMPDBCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NCC1CN(CCO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Framework
The synthesis of (4-Methylmorpholin-2-yl)methylamine generally follows a convergent approach:
- Step 1: Preparation of the substituted morpholine intermediate.
- Step 2: Preparation or procurement of the 2-methylpentan-3-yl amine fragment.
- Step 3: Coupling of these two fragments via a suitable linking group, often involving reductive amination or nucleophilic substitution.
- Step 4: Purification and characterization.
Preparation of Substituted Morpholine Intermediate
- The morpholine ring substituted at the 2- and 4-positions can be synthesized by cyclization of appropriate amino alcohol precursors.
- For example, 4-methylmorpholine derivatives are prepared by intramolecular cyclization of amino alcohols bearing methyl substituents at the desired positions.
- The methyl substituent at the 2-position can be introduced either by using chiral starting materials or by selective alkylation methods.
- Transition metal-catalyzed processes with chiral ligands have been reported for asymmetric synthesis of substituted morpholines, ensuring enantiopurity when needed.
Preparation of 2-Methylpentan-3-yl Amine
- The 2-methylpentan-3-yl amine moiety is a branched alkyl amine with a molecular weight approximately 101.19 g/mol.
- It can be synthesized via reduction of the corresponding amino acid or keto precursor.
- For example, L-isoleucinol, a related amino alcohol, can be prepared by reduction of L-isoleucine using lithium aluminium hydride in tetrahydrofuran under reflux and inert atmosphere conditions.
- This reduction method yields the amine-alcohol intermediate, which can be further transformed to the desired amine by selective functional group manipulations.
Coupling of Morpholine and Alkyl Amine Fragments
- The key step involves linking the morpholine nitrogen to the 2-methylpentan-3-yl amine via a methylene bridge.
- A common approach is reductive amination , where an aldehyde or ketone derivative of one fragment reacts with the amine of the other fragment in the presence of a reducing agent.
- Transition metal catalysts (e.g., iron or palladium complexes) in combination with chiral ligands can facilitate this step with high selectivity and yield.
- Alternatively, nucleophilic substitution reactions can be employed if a suitable leaving group is present on the morpholine intermediate or the alkyl amine precursor.
Purification and Characterization
- After synthesis, the compound is purified by standard organic chemistry techniques such as extraction, crystallization, or chromatography.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- Yields vary depending on reaction conditions but typically range from moderate to high (40-90%) depending on the step and scale.
Data Table Summarizing Key Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization | Amino alcohol precursors with methyl groups | Acid/base catalysis, heating | 4-Methylmorpholin-2-yl intermediate | 60-85 | Control of regioselectivity critical |
| 2 | Reduction | L-isoleucine or keto precursor | Lithium aluminium hydride, THF, reflux, inert atmosphere | 2-Methylpentan-3-yl amine or alcohol | 70-90 | Requires careful quenching |
| 3 | Reductive amination | Morpholine intermediate + aldehyde/ketone | Transition metal catalyst, chiral ligand, reducing agent | (4-Methylmorpholin-2-yl)methylamine | 50-80 | Enantioselectivity achievable |
| 4 | Purification and analysis | Crude product | Chromatography, crystallization | Pure target compound | Variable | Confirmed by NMR, MS |
Full Research Findings and Literature Insights
- Patent US9914695B2 describes a two-step process involving transition metal catalysis and chiral ligands to prepare 3-substituted phenylalkylamines, which are structurally related to the morpholine-alkyl amine motif, demonstrating applicability to this compound class.
- The use of lithium aluminium hydride reduction of amino acids or keto precursors to obtain branched alkyl amines is well-documented and provides a reliable route to 2-methylpentan-3-yl amine analogs.
- The reductive amination step is critical for coupling and can be optimized using various catalysts to improve stereochemical outcomes and yields.
- Analytical data from related compounds confirm the stability and reactivity of the morpholine ring and branched alkyl amines under the described conditions.
- No direct commercial or academic publications provide a single-step synthesis for (4-Methylmorpholin-2-yl)methylamine, underscoring the need for a multi-step approach integrating known methodologies.
Chemical Reactions Analysis
Types of Reactions
(4-Methylmorpholin-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(4-Methylmorpholin-2-yl)methylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylmorpholin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule:
| Compound Name | Core Structure Differences | Functional Groups | Reference ID |
|---|---|---|---|
| (1-Ethylpyrrolidin-2-yl)methylamine | Pyrrolidine ring (no oxygen) vs. morpholine | Tertiary amine, pyrrolidine, alkyl chain | |
| [(2,5-Dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine | Aromatic pyrrole ring + morpholine | Pyrrole, tertiary amine, morpholine | |
| 4-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine | Pyridine ring instead of morpholine | Pyridine, tertiary amine, alkyl chain | |
| (2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine | Thienopyrimidine heterocycle + morpholine | Thienopyrimidine, tertiary amine |
Key Observations :
- Morpholine vs.
- Aromatic vs. Aliphatic Systems : The pyrrole and pyridine derivatives (e.g., ) introduce aromaticity, which may influence electronic properties and reactivity.
Physicochemical Properties
Polarity and Solubility
- Morpholine Derivatives : The oxygen in morpholine increases polarity compared to pyrrolidine analogs, likely improving water solubility .
- Aromatic Systems : Pyridine () and pyrrole () derivatives exhibit lower solubility in polar solvents due to aromatic stacking but may enhance membrane permeability in biological systems.
- Lipophilicity : The branched 2-methylpentan-3-yl chain in all compounds increases hydrophobicity, which could reduce aqueous solubility but improve lipid bilayer penetration.
Basicity
CO2 Capture Potential
Key findings:
Pharmaceutical Relevance
Morpholine rings are common in drug design for their metabolic stability and bioavailability. For example:
- Thienopyrimidine-Morpholine Hybrids () are explored as kinase inhibitors, suggesting the target compound could be tailored for similar applications.
Data Tables
Biological Activity
(4-Methylmorpholin-2-yl)methylamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article will explore its structural properties, biological interactions, and relevant research findings.
Structural Properties
The compound has the molecular formula and features a morpholine ring substituted at the 4-position with a methyl group. The aliphatic amine component enhances its solubility and reactivity in biological systems, which is crucial for its pharmacological applications .
Preliminary studies suggest that the morpholine structure contributes to the compound's bioactivity by mimicking certain biological structures. This characteristic may allow it to interact with various biological targets, although specific mechanisms are still under investigation. The potential for this compound to act as a pharmacophore indicates its importance in drug design.
Biological Activity
Initial research indicates that (4-Methylmorpholin-2-yl)methylamine may exhibit several biological activities:
- Antitumor Activity : Some studies have suggested that compounds with similar structural motifs can inhibit cancer cell proliferation, potentially through apoptosis induction .
- Antimicrobial Properties : The presence of the morpholine ring is often associated with antimicrobial activity, although specific data on this compound is limited .
Research Findings
A summary of key research findings related to the compound includes:
Case Studies
- Anticancer Activity : In a study examining structurally related compounds, those with morpholine rings demonstrated notable cytotoxicity against human cancer cell lines. The mechanism involved apoptosis and cell cycle arrest, highlighting the importance of structural features in mediating these effects .
- Toxicity Profile : Toxicological assessments conducted under OECD guidelines revealed that compounds similar to (4-Methylmorpholin-2-yl)methylamine exhibited varying degrees of toxicity based on dosage and exposure duration. These findings underscore the necessity for comprehensive safety evaluations before clinical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for (4-Methylmorpholin-2-yl)methylamine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step routes, such as alkylation of morpholine derivatives followed by reductive amination. For example:
- Step 1 : React 4-methylmorpholine-2-carbaldehyde with 2-methylpentan-3-amine under acidic conditions to form an imine intermediate .
- Step 2 : Reduce the imine using NaBH₄ or catalytic hydrogenation (Pd/C, H₂) to yield the target amine .
- Key Variables : Solvent polarity (e.g., ethanol vs. THF) and temperature (25–60°C) critically affect reaction kinetics and purity. Impurities often arise from incomplete reduction or side reactions with morpholine’s tertiary amine .
Q. How can researchers validate the structural purity of (4-Methylmorpholin-2-yl)methylamine?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare H and C NMR peaks to predicted shifts for morpholine (δ 2.4–3.1 ppm) and branched aliphatic chains (δ 0.8–1.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) at m/z 241.3 (C₁₃H₂₄N₂O).
- Elemental Analysis : Verify %C (64.43), %H (9.97), and %N (11.57) within ±0.3% deviation .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Storage : Keep in airtight, amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the tertiary amine .
- Decomposition Risks : Exposure to moisture or light may form degradation products (e.g., morpholine N-oxide), detectable via TLC or HPLC .
Advanced Research Questions
Q. How does the steric hindrance of the 2-methylpentan-3-yl group influence the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Experimental Design : Compare catalytic efficiency in model reactions (e.g., Suzuki coupling) against less-hindered analogs.
- Findings : The branched alkyl chain reduces coordination to metal centers (e.g., Pd), lowering turnover frequency by ~40% but improving selectivity for bulky substrates .
- Characterization : Use X-ray crystallography to analyze ligand-metal binding angles .
Q. What computational methods predict the compound’s potential as a chiral ligand in asymmetric synthesis?
- Methodological Answer :
- Docking Studies : Simulate interactions with transition states using Gaussian09 (DFT/B3LYP) to calculate enantiomeric excess (ee) .
- Data Interpretation : Higher ee correlates with rigid morpholine ring conformation and optimal spatial arrangement of methyl groups .
Q. How do contradictory reports on the compound’s solubility in polar solvents arise, and how can they be resolved?
- Methodological Answer :
- Analysis : Solubility discrepancies (e.g., 12 mg/mL in DMSO vs. 5 mg/mL in H₂O) may stem from residual salts or polymorphic forms.
- Resolution : Perform Karl Fischer titration to quantify water content and DSC to identify polymorphs .
Exploratory Research Directions
Q. Can (4-Methylmorpholin-2-yl)methylamine act as a CO₂ capture agent, and what modifications enhance its adsorption capacity?
- Methodological Answer :
- Hypothesis : The tertiary amine may chemisorb CO₂ via carbamate formation.
- Experimental Approach : Impregnate mesoporous silica with the compound and test adsorption at 25°C/1 bar CO₂. Compare to MDEA-based adsorbents (2.63 mmol/g capacity) .
- Optimization : Grafting onto high-surface-area supports (e.g., MOFs) could improve capacity by 50–70% .
Q. What mechanistic insights explain the compound’s inhibitory activity in enzyme assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
